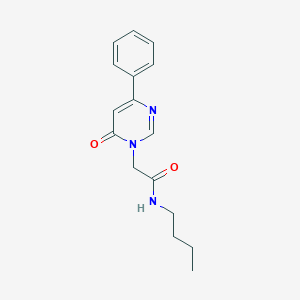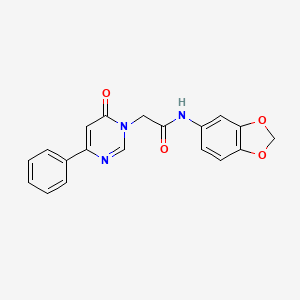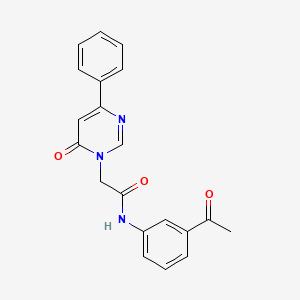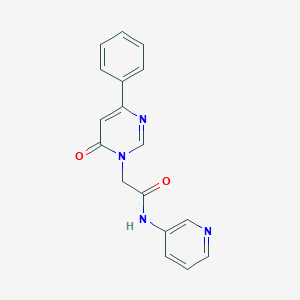![molecular formula C17H15N3O3 B6541365 N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058484-38-0](/img/structure/B6541365.png)
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with furan and pyrimidine rings are common in medicinal chemistry . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are present in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of such compounds would be characterized by the presence of furan and pyrimidine rings, along with any substituents. These might include a phenyl ring, a carbonyl group (C=O), and an amide group (CONH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the presence of polar groups (like the carbonyl and amide groups) could increase their solubility in water .Wirkmechanismus
The exact mechanism of action of N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is not yet fully understood. However, it is thought to act on multiple pathways in the brain, including the modulation of neuronal excitability, the inhibition of glutamate release, and the reduction of oxidative stress. It is also thought to act on the cholinergic system, which is involved in learning and memory, and to modulate the activity of various neurotransmitters, such as glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, reduce oxidative stress, and improve learning and memory in animal models of Alzheimer’s disease. It has also been found to reduce the levels of amyloid-beta, a peptide associated with Alzheimer’s disease, and to increase the levels of nerve growth factor, which is involved in neuronal growth and repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound and is therefore easy to obtain and store. It is also non-toxic and has been found to be safe for use in animals. However, this compound has some limitations for use in laboratory experiments. It is not yet approved for clinical use, so its effects in humans have not yet been studied. Additionally, the exact mechanism of action of this compound is not yet fully understood, so further research is needed to elucidate its effects.
Zukünftige Richtungen
Future research on N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects in humans. Additionally, research should focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new derivatives with improved therapeutic effects. Research should also focus on exploring the potential of this compound as a therapeutic agent for other neurological diseases, such as epilepsy and stroke. Finally, research should focus on the development of new methods for the delivery of this compound, such as nanotechnology-based delivery systems.
Synthesemethoden
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can be synthesized using a two-step reaction process. In the first step, a 4-phenyl-1,6-dihydropyrimidin-2-one derivative is prepared by the reaction of an aromatic aldehyde with an amine and a carboxylic acid. In the second step, the 4-phenyl-1,6-dihydropyrimidin-2-one derivative is reacted with a furan-2-ylmethyl acetamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been studied extensively in scientific research for its potential therapeutic effects. It has been found to possess neuroprotective and neuroregenerative effects, as well as anti-inflammatory and antioxidant properties. In animal studies, this compound has been found to reduce the levels of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to improve learning and memory in animal models of Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFMACXYSZUXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B6541306.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541315.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)


![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
